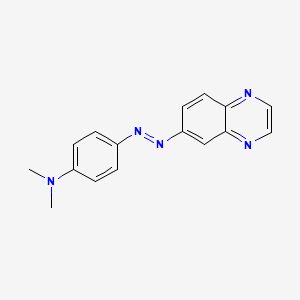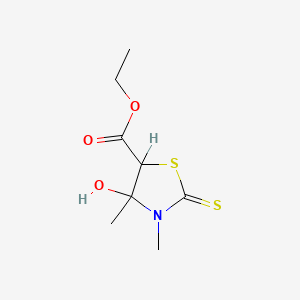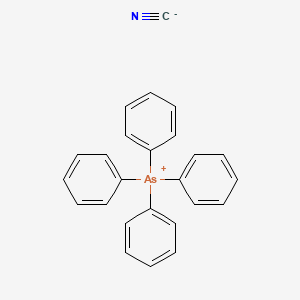![molecular formula C13H14FNO4 B14709673 [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate CAS No. 21461-36-9](/img/structure/B14709673.png)
[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a fluorophenyl group, a nitro group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate typically involves the reaction of 4-fluorophenylacetate with nitroalkenes under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the acetate group.
Aplicaciones Científicas De Investigación
[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenyl acetate: Shares the fluorophenyl group but lacks the nitro and pentenyl groups.
Nitrophenyl acetate: Contains a nitro group but lacks the fluorophenyl and pentenyl groups.
Pent-4-enyl acetate: Contains the pentenyl group but lacks the fluorophenyl and nitro groups.
Uniqueness
[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate is unique due to the combination of the fluorophenyl, nitro, and pentenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
21461-36-9 |
|---|---|
Fórmula molecular |
C13H14FNO4 |
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C13H14FNO4/c1-10(16)19-8-2-3-13(15(17)18)9-11-4-6-12(14)7-5-11/h4-7,9H,2-3,8H2,1H3/b13-9+ |
Clave InChI |
CJNPRAJYYOIDOT-UKTHLTGXSA-N |
SMILES isomérico |
CC(=O)OCCC/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-] |
SMILES canónico |
CC(=O)OCCCC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


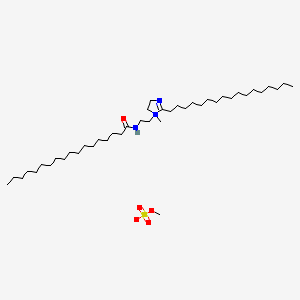
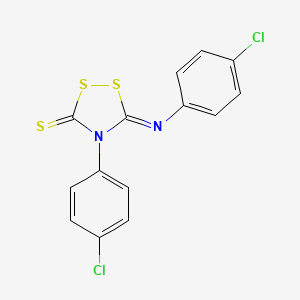


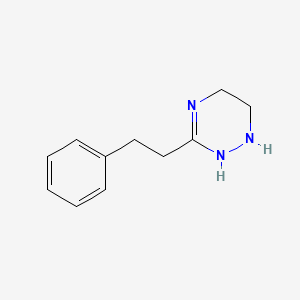
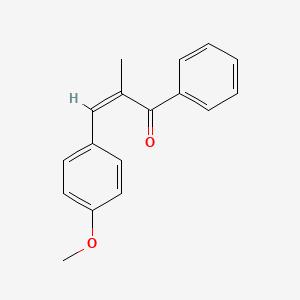
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
